molecular formula C26H23F2NO4 B564889 3-O-Acetyl Ezetimibe-d4 CAS No. 1217642-08-4

3-O-Acetyl Ezetimibe-d4

Cat. No. B564889
CAS RN: 1217642-08-4
M. Wt: 455.494
InChI Key: HFQRXXWTCQBULQ-RXBMDDDJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-O-Acetyl Ezetimibe-d4, also known as Ezetimibe-d4 Acetate, is a deuterated analog of 3-O-Acetyl Ezetimibe . It is a specialty product for proteomics research . The molecular formula is C26H19D4F2NO4 and the molecular weight is 455.49 .


Synthesis Analysis

The synthesis of 3-O-Acetyl Ezetimibe-d4 involves the acetylation of Ezetimibe-d4 . A detailed process for the synthesis of ezetimibe and its intermediates, which share a characteristic Z-isomeric structure, is disclosed in a patent .


Molecular Structure Analysis

The chemical structure of 3-O-Acetyl Ezetimibe-d4 consists of a phenylpiperazine moiety and a substituted azetidine ring .

Scientific Research Applications

Cholesterol Metabolism Studies

3-O-Acetyl Ezetimibe-d4 is a derivative of ezetimibe, a drug known for its cholesterol-lowering effects. It is used in research to investigate the mechanism of action of ezetimibe and its impact on cholesterol metabolism . This compound allows researchers to trace and understand the biochemical pathways involved in cholesterol absorption and regulation.

Pharmacokinetics and Drug Metabolism

Due to its stable isotopic labeling, 3-O-Acetyl Ezetimibe-d4 is an excellent tool for studying the pharmacokinetics of ezetimibe. Researchers can use it to track the absorption, distribution, metabolism, and excretion (ADME) of ezetimibe in the body, providing insights into the drug’s metabolic pathways and half-life .

Proteomics Research

As a specialty product in proteomics research, 3-O-Acetyl Ezetimibe-d4 can be used to study protein interactions and functions. It can help in identifying the proteins that interact with ezetimibe, which is crucial for understanding its therapeutic effects and potential side effects .

Development of Analytical Methods

Scientists utilize 3-O-Acetyl Ezetimibe-d4 to develop new analytical methods for detecting and quantifying ezetimibe in biological samples. This is essential for clinical trials and therapeutic drug monitoring .

Isotopic Labeling Studies

The deuterium labeling of 3-O-Acetyl Ezetimibe-d4 makes it a valuable compound for isotopic labeling studies . These studies are important for understanding the detailed molecular dynamics and structural information of ezetimibe within biological systems .

Synthesis of Ezetimibe Analogues

Researchers can use 3-O-Acetyl Ezetimibe-d4 as a starting material or intermediate in the synthesis of ezetimibe analogues . These analogues can be tested for their hypocholesterolemic activity, potentially leading to the development of new cholesterol-lowering drugs .

Mechanism of Action

Target of Action

The primary target of 3-O-Acetyl Ezetimibe-d4 is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . This protein is located on the luminal aspect of the enterocyte plasma membrane in the small intestine and plays a crucial role in promoting intestinal cholesterol uptake .

Mode of Action

3-O-Acetyl Ezetimibe-d4, a derivative of 2-azetidinone, functions as a cholesterol absorption inhibitor . It selectively inhibits the absorption of cholesterol and phytosterol by the small intestine without altering the absorption of fat-soluble vitamins and nutrients . It achieves this by directly binding to a transmembrane loop of the NPC1L1 protein , thereby blocking the uptake of cholesterol from the diet .

Biochemical Pathways

By interfering with the intestinal uptake of cholesterol and phytosterols, 3-O-Acetyl Ezetimibe-d4 reduces the delivery of intestinal cholesterol to the liver . This leads to a decrease in the integration of cholesterol into chylomicrons, which subsequently reduces the delivery of cholesterol to the liver via chylomicron remnants . The diminished delivery of intestinal cholesterol to the liver stimulates the expression of hepatic genes involved in LDL receptor expression and cholesterol biosynthesis, which in turn promotes hepatic LDL receptor expression and facilitates LDL-C clearance from plasma .

Result of Action

The result of the action of 3-O-Acetyl Ezetimibe-d4 is a significant reduction in blood cholesterol levels. By inhibiting the absorption of cholesterol in the small intestine, it effectively lowers total cholesterol, LDL-C, Apo-B, and non-HDL-C in patients with primary hyperlipidemia, mixed hyperlipidemia, homozygous familial hypercholesterolemia (HoFH), and homozygous sitosterolemia (phytosterolemia) .

Safety and Hazards

The safety data sheet suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

[(1S)-1-(4-fluorophenyl)-3-[(2S,3R)-2-(4-hydroxyphenyl)-4-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-3-yl]propyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2NO4/c1-16(30)33-24(17-2-6-19(27)7-3-17)15-14-23-25(18-4-12-22(31)13-5-18)29(26(23)32)21-10-8-20(28)9-11-21/h2-13,23-25,31H,14-15H2,1H3/t23-,24+,25-/m1/s1/i8D,9D,10D,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQRXXWTCQBULQ-RXBMDDDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CCC1C(N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)OC(=O)C)C4=CC=C(C=C4)O)[2H])[2H])F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-Acetyl Ezetimibe-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.